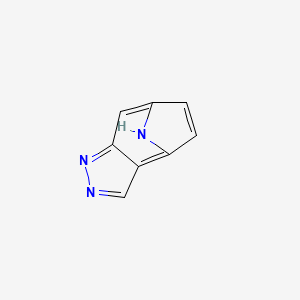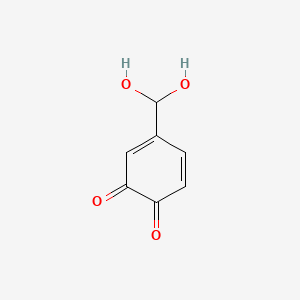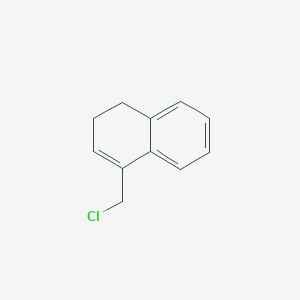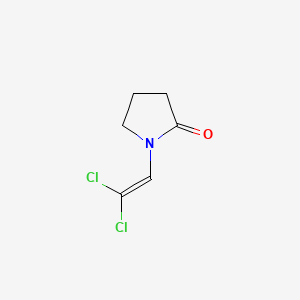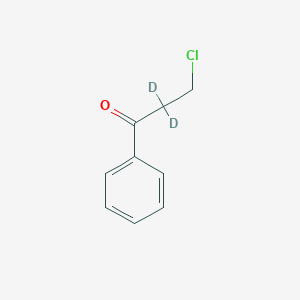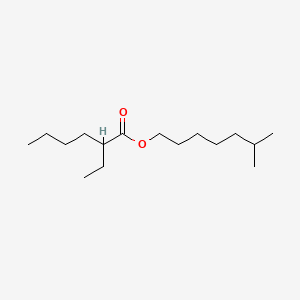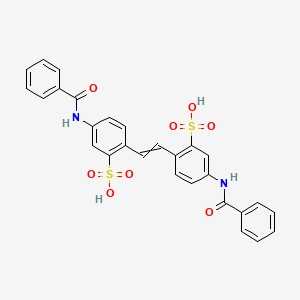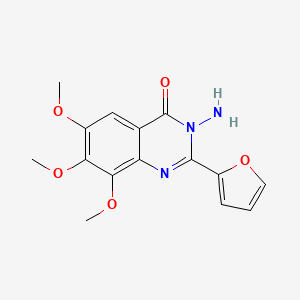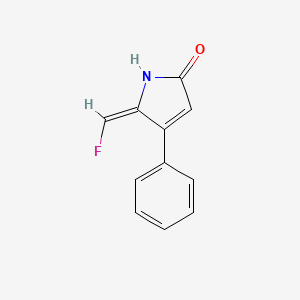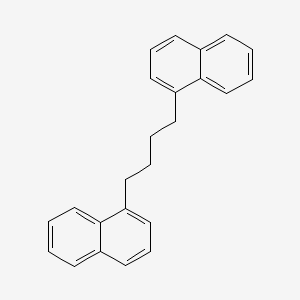![molecular formula C28H36O2Si B13835197 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is a compound that features a tert-butyl(diphenyl)silyl group attached to a phenol ring substituted with two isopropyl groups. This compound is known for its stability and is often used in organic synthesis as a protecting group for alcohols due to its resistance to acidic hydrolysis and nucleophilic species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol typically involves the protection of the hydroxyl group on the phenol ring using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are generally mild, often conducted at room temperature in solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
Applications De Recherche Scientifique
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly effective due to the steric bulk and electronic properties of the tert-butyl(diphenyl)silyl group, which provide resistance to acidic and nucleophilic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyldimethylsilyl (TBDMS) ether: Another silyl ether used for protecting hydroxyl groups, but less bulky and less stable under acidic conditions compared to tert-butyl(diphenyl)silyl ether.
Trimethylsilyl (TMS) ether: A smaller and less stable protecting group compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl (TIPS) ether: Similar in stability to tert-butyl(diphenyl)silyl ether but with different steric properties.
Uniqueness
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is unique due to its high stability and resistance to acidic hydrolysis and nucleophilic attack. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection of hydroxyl groups are crucial .
Propriétés
Formule moléculaire |
C28H36O2Si |
|---|---|
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
Clé InChI |
BMNNMQPKHONECS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



